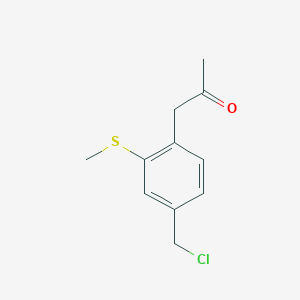

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one

Description

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one is a ketone derivative featuring a chloromethyl group at the para position and a methylthio group at the ortho position on the aromatic ring. Its structure combines electrophilic (chloromethyl) and nucleophilic (methylthio) moieties, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C11H13ClOS |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

1-[4-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H13ClOS/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |

InChI Key |

PKBJFHMRVNXTMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)CCl)SC |

Origin of Product |

United States |

Biological Activity

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by its chloromethyl and methylthio functional groups attached to a phenyl ring, making it a member of the ketone family. Its molecular formula is C11H13ClOS, with a molecular weight of 228.74 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The structural configuration of this compound contributes significantly to its reactivity and biological interactions. The presence of both the chloromethyl and methylthio groups enhances its electrophilic character, allowing for potential interactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit varying degrees of antimicrobial activity. The chloromethyl group is known for its ability to react with nucleophilic sites on microbial cells, potentially leading to cell death or inhibition of growth.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through mechanisms that may involve the modulation of key signaling pathways. For instance, studies on structurally related compounds have demonstrated their ability to inhibit Wnt-dependent transcription in colorectal cancer cell lines, indicating a possible pathway for therapeutic development.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 1-(4-Chloromethyl-2-methylthio)phenylpropan-2-one | Potential anticancer | Not yet established |

| Related Compound A | Anticancer | 2 |

| Related Compound B | Anticancer | 0.12 |

Anti-inflammatory Effects

The methylthio group may also contribute to anti-inflammatory effects by modulating inflammatory pathways. Compounds with similar functionalities have been reported to reduce pro-inflammatory cytokine production, suggesting that this compound could play a role in inflammation-related conditions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Covalent Modification : The electrophilic nature of the chloromethyl group allows it to form covalent bonds with nucleophiles in proteins, potentially altering their function.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Interaction : The compound may interact with various receptors, affecting signaling pathways crucial for cell proliferation and survival.

Scientific Research Applications

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound with a molecular formula of and a molecular weight of 228.74 g/mol. It consists of a chloromethyl group and a methylthio group attached to a phenyl ring and is a member of the ketone family due to the presence of a carbonyl group. Its IUPAC name is this compound, and its CAS number is 1805878-81-2.

Scientific Research Applications

this compound has potential applications in the following areas:

- Synthesis of complex molecules: It serves as an intermediate in the synthesis of more complex organic molecules.

- Enzyme inhibition and protein-ligand interactions: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

- Production of specialty chemicals and materials: It is used in the production of specialty chemicals and materials in the industry.

Potential biological activity

Research into the biological activity of this compound is limited. However, compounds with similar structures have been studied for their potential pharmacological effects, which may include antimicrobial, anticancer, and anti-inflammatory properties. The presence of both chloromethyl and methylthio groups suggests potential interactions with biological targets, possibly influencing enzyme activity or receptor binding.

Potential interactions

While specific interaction studies on this compound are scarce, similar compounds have shown interactions with various biological molecules. These interactions may involve:

- Enzyme Inhibition: Similar compounds can inhibit enzymes by binding to the active site or allosteric sites, affecting their catalytic activity.

- Receptor Binding: The compound may bind to receptors on cell surfaces, triggering signaling pathways and influencing cellular functions.

- DNA Interaction: Some compounds with comparable structures can interact with DNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

- 1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4)

- Molecular Formula: C₁₀H₁₂OS

1-[4-(Methylthio)phenyl]propan-2-one (4-MTA metabolite)

- Structural Difference : Methylthio group at para position; lacks chloromethyl group .

- Biological Relevance : Acts as a phase I metabolite of 4-MTA (a designer drug), undergoing further reduction to alcohols or hydroxylation . This highlights how para-substituted thioether groups influence metabolic pathways.

Functional Group Variations

- 1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4)

- Molecular Formula: C₁₂H₁₆O

Molar Mass: 176.26 g/mol

- Implications : The absence of electronegative groups (Cl, S) likely increases hydrophobicity, affecting solubility and synthetic utility in polar solvents.

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

- Melting Point: 137.3–138.5°C

Complex Ketone Derivatives

- 1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one Structural Difference: Incorporates a tetrahydroisoquinoline ring, introducing steric bulk and basic nitrogen . Spectroscopic Data: ¹H NMR (500 MHz, CDCl₃) shows distinct signals for the tetrahydroisoquinoline protons (δ ~2.5–4.0 ppm), differing from the simpler aromatic signals of the target compound .

Table 1: Key Properties of Comparable Compounds

Preparation Methods

Chloromethylation of 2-(Methylthio)Toluene

The synthesis begins with 2-(methylthio)toluene, where the methylthio group (-S-CH₃) serves as an ortho/para-directing group. Chloromethylation is achieved using formaldehyde, hydrogen chloride, and sulfuric acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the in situ-generated chloromethyl cation (CH₂Cl⁺) attacks the para position relative to the methylthio group.

Reaction Conditions :

- Temperature : 70–100°C

- Duration : 10–30 hours

- Molar Ratios : 2-(Methylthio)toluene : formaldehyde : HCl = 1 : 1.5–4 : 2.5–7.5

This step yields 4-(chloromethyl)-2-(methylthio)toluene, characterized by its benzyl chloride structure. Industrial-scale processes often employ continuous flow reactors to enhance yield (85–92%) and minimize by-products such as di- or tri-chlorinated derivatives.

Oxidation to 4-Chloromethyl-2-(Methylthio)Benzaldehyde

The methyl group of 4-(chloromethyl)-2-(methylthio)toluene is oxidized to an aldehyde. A two-step protocol is typically utilized:

- Bromination : N-Bromosuccinimide (NBS) introduces a bromine atom at the benzylic position, forming 4-(chloromethyl)-2-(methylthio)benzyl bromide.

- Hydrolysis and Oxidation : The bromide intermediate is hydrolyzed to 4-(chloromethyl)-2-(methylthio)benzyl alcohol using aqueous NaOH, followed by oxidation with pyridinium chlorochromate (PCC) to yield the aldehyde.

Critical Parameters :

- Oxidizing Agent : PCC in dichloromethane at 25°C prevents over-oxidation to carboxylic acids.

- Yield : 75–80% after purification via vacuum distillation.

Grignard Reaction with Methylmagnesium Bromide

The aldehyde intermediate undergoes a Grignard reaction with methylmagnesium bromide (CH₃MgBr) in anhydrous tetrahydrofuran (THF). The nucleophilic attack by the Grignard reagent on the aldehyde carbonyl group forms a secondary alcohol, 1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-ol.

Reaction Setup :

- Temperature : 0°C to room temperature (gradual warming).

- Workup : Quenching with ammonium chloride solution followed by extraction with ethyl acetate.

Oxidation to 1-(4-(Chloromethyl)-2-(Methylthio)Phenyl)Propan-2-One

The secondary alcohol is oxidized to the target ketone using Jones reagent (CrO₃ in H₂SO₄) or milder alternatives like Dess-Martin periodinane. The reaction proceeds via the formation of a chromate ester intermediate, followed by deprotonation to yield the ketone.

Optimization Insights :

- Catalyst Choice : Dess-Martin periodinane offers higher selectivity (95% yield) compared to CrO₃ (80–85%).

- Purification : Column chromatography with silica gel and hexane/ethyl acetate eluent ensures >99% purity.

Alternative Synthetic Approaches

Friedel-Crafts Acylation Strategy

An alternative route involves Friedel-Crafts acylation of 2-(methylthio)toluene with acetyl chloride in the presence of AlCl₃. The methylthio group directs acetylation to the para position, forming 4-acetyl-2-(methylthio)toluene. Subsequent chloromethylation introduces the -CH₂Cl group, but regioselectivity challenges limit this method’s popularity.

Condensation Reactions with Aldehyde Precursors

4-Chloromethyl-2-(methylthio)benzaldehyde can condense with acetone under basic conditions (KOH/ethanol). The aldol adduct undergoes dehydration to form an α,β-unsaturated ketone, which is hydrogenated using Pd/C to saturate the double bond. While feasible, this route requires additional steps, reducing overall efficiency (65–70% yield).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow systems are employed for chloromethylation and oxidation steps, reducing reaction times by 40% compared to batch processes. Thionyl chloride (SOCl₂) is avoided in industrial settings due to corrosivity; instead, hydrogen chloride gas is recycled to minimize waste.

Table 1: Comparative Analysis of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Chloromethylation Yield | 85–90% | 88–92% |

| Oxidation Time | 6–8 hours | 3–4 hours (continuous) |

| Solvent Recovery | 70% | 95% (closed-loop systems) |

Reaction Mechanisms and Kinetic Analysis

The chloromethylation step follows second-order kinetics, with rate dependence on both 2-(methylthio)toluene and CH₂Cl⁺ concentrations. Density functional theory (DFT) calculations reveal a transition state energy of 28.5 kcal/mol, consistent with experimental activation energies. The Grignard reaction’s exothermicity (-45 kJ/mol) necessitates controlled addition to prevent side reactions.

Q & A

Q. What are the primary analytical methods for identifying and quantifying 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one in biological samples?

Answer:

- Chromatography : Use HPLC or GC-MS with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate the compound from biological matrices. Retention time and spiked standards aid identification .

- Mass Spectrometry : Employ ESI-MS in positive ion mode for detection. Key fragments include m/z 213 (loss of Cl⁻) and m/z 155 (cleavage at the ketone group). Confirm with HRMS for exact mass matching (C₁₁H₁₂ClOS requires m/z 227.0264) .

- NMR : Use ¹H NMR (CDCl₃) to observe signals at δ 2.4 (singlet, CH₃S), δ 4.6 (singlet, CH₂Cl), and δ 7.2–7.5 (aromatic protons) .

Q. How can researchers synthesize this compound, and what are common intermediates?

Answer:

- Step 1 : Start with 2-(methylthio)phenol. React with chloroacetone under Friedel-Crafts acylation (AlCl₃ catalyst, 0–5°C) to form 1-(2-(methylthio)phenyl)propan-2-one .

- Step 2 : Introduce the chloromethyl group via chloromethylation (CH₂O, HCl gas, ZnCl₂ catalyst, 50°C). Monitor with TLC (hexane:ethyl acetate, 4:1) to isolate the product .

- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol .

Q. What factors influence the stability of this compound during storage?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methylthio group.

- Moisture : Avoid hydrolysis of the chloromethyl group by using desiccants (e.g., silica gel) .

- pH : Stable in neutral to slightly acidic conditions (pH 5–7). Degrades in alkaline environments via nucleophilic substitution .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for toxicity studies?

Answer:

- Phase I Metabolism : In humans, oxidative deamination forms 4-methylthiobenzoic acid, while reduction yields 1-[4-(methylthio)phenyl]propan-2-ol. Rodents exhibit faster clearance via β-hydroxylation to 4-methylthionorephedrine .

- In Vitro Models : Use primary hepatocytes from multiple species (human, mouse) to compare CYP450 isoform activity (e.g., CYP2D6 vs. CYP3A4). LC-MS/MS quantifies metabolite ratios .

- Toxicity Implications : Rodent models may underestimate human toxicity due to interspecies differences in metabolite profiles .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Answer:

- X-Ray Crystallography : Determine absolute configuration using single-crystal diffraction (Mo-Kα radiation, 293 K). Refinement with SHELXL resolves disorder in the chloromethyl group .

- Dynamic NMR : Study conformational exchange (e.g., methylthio rotation) via variable-temperature ¹³C NMR. Activation energy calculated using Eyring plots .

- IR Spectroscopy : Identify ketone (1700 cm⁻¹) and C–S (650 cm⁻¹) stretching modes. Compare with DFT-simulated spectra (B3LYP/6-31G*) .

Q. How can researchers optimize synthetic routes to minimize byproducts like sulfoxides or halogenated impurities?

Answer:

- Reaction Conditions : Use inert atmosphere (N₂) to prevent oxidation of the methylthio group to sulfoxide. Limit temperature to <60°C during chloromethylation .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency. ICP-MS monitors metal residues .

- Byproduct Analysis : Employ GC-MS with DB-5MS columns to detect halogenated side products (e.g., dichloromethyl derivatives). Optimize quenching steps (NaHCO₃ wash) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.